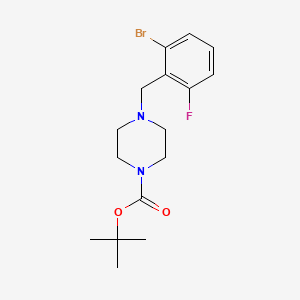

2-(4-BOC-Piperazinomethyl)-1-bromo-3-fluorobenzene

Description

Properties

IUPAC Name |

tert-butyl 4-[(2-bromo-6-fluorophenyl)methyl]piperazine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22BrFN2O2/c1-16(2,3)22-15(21)20-9-7-19(8-10-20)11-12-13(17)5-4-6-14(12)18/h4-6H,7-11H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJBGSCNKKRGCJF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)CC2=C(C=CC=C2Br)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22BrFN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00742736 |

Source

|

| Record name | tert-Butyl 4-[(2-bromo-6-fluorophenyl)methyl]piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00742736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

373.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1355246-97-7 |

Source

|

| Record name | tert-Butyl 4-[(2-bromo-6-fluorophenyl)methyl]piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00742736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

An In-Depth Technical Guide to 2-(4-BOC-Piperazinomethyl)-1-bromo-3-fluorobenzene (CAS 1355246-97-7): A Key Intermediate in Modern Drug Discovery

This technical guide provides a comprehensive overview of 2-(4-BOC-Piperazinomethyl)-1-bromo-3-fluorobenzene, a key building block for researchers, scientists, and professionals in drug development. This document delves into its chemical and physical properties, a detailed synthesis protocol, spectroscopic analysis, reactivity, and safety considerations, offering field-proven insights into its application.

Introduction: Strategic Importance in Medicinal Chemistry

2-(4-BOC-Piperazinomethyl)-1-bromo-3-fluorobenzene combines three critical pharmacophoric elements: a bromo-fluorophenyl group, a piperazine linker, and a tert-butoxycarbonyl (BOC) protecting group. This unique combination makes it a highly valuable intermediate in the synthesis of complex molecules, particularly in the development of novel therapeutics. The bromo-fluorophenyl moiety offers a versatile handle for cross-coupling reactions, allowing for the introduction of diverse functionalities. The piperazine scaffold is a "privileged structure" in medicinal chemistry, known to improve the pharmacokinetic properties of drug candidates.[1] The BOC group provides a stable and easily removable protecting group for the piperazine nitrogen, enabling selective chemical transformations.

Physicochemical Properties

Detailed experimental data for this specific compound is not extensively published. However, based on the analysis of its structural components and data from analogous compounds, a reliable profile can be established.

| Property | Value | Source/Rationale |

| CAS Number | 1355246-97-7 | [2] |

| Molecular Formula | C₁₆H₂₂BrFN₂O₂ | [2] |

| Molecular Weight | 377.26 g/mol | Calculated from formula |

| Appearance | Predicted: White to off-white solid | Based on similar BOC-protected piperazine derivatives |

| Boiling Point | Predicted: >400 °C at 760 mmHg | Extrapolated from similar compounds like tert-Butyl 4-(4-bromo-2-fluorophenyl)piperazine-1-carboxylate (418.9 °C at 760 mmHg)[3] |

| Density | Predicted: ~1.4 g/cm³ | Based on tert-Butyl 4-(4-bromo-2-fluorophenyl)piperazine-1-carboxylate (1.4 g/cm³)[3] |

| Solubility | Predicted: Soluble in organic solvents like dichloromethane, ethyl acetate, and methanol. Insoluble in water. | General solubility of BOC-protected amines and aromatic compounds |

Synthesis and Purification

The synthesis of 2-(4-BOC-Piperazinomethyl)-1-bromo-3-fluorobenzene is typically achieved through the nucleophilic substitution of a benzylic bromide with N-BOC-piperazine. This reaction is a standard and efficient method for forging the crucial carbon-nitrogen bond.

Proposed Synthetic Pathway

Caption: Proposed synthesis of the target compound.

Detailed Experimental Protocol

Materials:

-

2-Bromo-6-fluorobenzyl bromide

-

N-BOC-piperazine (tert-butyl piperazine-1-carboxylate)[4]

-

Potassium carbonate (K₂CO₃), anhydrous

-

Acetonitrile (CH₃CN), anhydrous

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate for chromatography

Procedure:

-

Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add N-BOC-piperazine (1.1 equivalents) and anhydrous potassium carbonate (2.0 equivalents).

-

Solvent Addition: Add anhydrous acetonitrile to the flask to create a stirrable suspension.

-

Addition of Electrophile: Dissolve 2-bromo-6-fluorobenzyl bromide (1.0 equivalent) in a minimal amount of anhydrous acetonitrile and add it dropwise to the stirred suspension at room temperature. The use of a benzyl bromide as the electrophile is a common strategy for the alkylation of piperazines.[5]

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting benzyl bromide is consumed.

-

Workup:

-

Filter the reaction mixture to remove the potassium carbonate.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford 2-(4-BOC-Piperazinomethyl)-1-bromo-3-fluorobenzene as a pure compound.

Spectroscopic Characterization (Predicted)

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)

Caption: Predicted ¹H NMR spectrum and assignments.

-

Aromatic Protons (δ 7.0-7.5): The three protons on the bromo-fluorophenyl ring are expected to appear as a complex multiplet in this region due to coupling with each other and with the fluorine atom.

-

Benzylic Protons (δ ~3.6): The two benzylic protons (Ar-CH₂-N) are expected to appear as a singlet.

-

Piperazine Protons (δ ~3.4 and ~2.4): The eight protons of the piperazine ring will likely appear as two broad triplets. The four protons adjacent to the BOC-protected nitrogen will be downfield (~3.4 ppm) compared to the four protons adjacent to the benzylic nitrogen (~2.4 ppm).

-

BOC Protons (δ 1.46): The nine equivalent protons of the tert-butyl group will appear as a sharp singlet.[6][7]

Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)

-

Aromatic Carbons (δ 110-160): Six signals are expected for the aromatic carbons, with their chemical shifts influenced by the bromo and fluoro substituents. Carbon-fluorine coupling will be observed.

-

Carbonyl Carbon (δ ~155): The carbonyl carbon of the BOC group.

-

Quaternary Carbon of BOC (δ ~80): The quaternary carbon of the tert-butyl group.

-

Benzylic Carbon (δ ~60): The benzylic carbon (Ar-CH₂-N).

-

Piperazine Carbons (δ ~40-55): Two signals are expected for the piperazine carbons.

-

Methyl Carbons of BOC (δ ~28): The three equivalent methyl carbons of the tert-butyl group.

Reactivity and Synthetic Applications

The chemical reactivity of 2-(4-BOC-Piperazinomethyl)-1-bromo-3-fluorobenzene is dictated by its key functional groups.

Caption: Key reactive sites of the target compound.

-

Cross-Coupling Reactions: The aryl bromide provides a reactive site for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, Heck, and Buchwald-Hartwig amination. This allows for the facile introduction of a wide range of substituents, including aryl, heteroaryl, alkyl, and amino groups, enabling the rapid generation of diverse compound libraries for structure-activity relationship (SAR) studies.

-

BOC Deprotection: The BOC protecting group can be readily removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane or hydrochloric acid in dioxane) to yield the free secondary amine of the piperazine ring. This newly exposed amine can then be further functionalized through acylation, alkylation, or reductive amination, providing another avenue for molecular diversification.

Safety and Handling

As no specific safety data sheet (SDS) is available for 2-(4-BOC-Piperazinomethyl)-1-bromo-3-fluorobenzene, precautions should be based on the known hazards of its components and similar chemical structures.

-

General Handling: Handle in a well-ventilated area, preferably in a chemical fume hood.[8][9] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[10] Avoid inhalation of dust or vapors and contact with skin and eyes.[9]

-

Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[11]

-

First Aid:

-

In case of skin contact: Immediately wash with plenty of soap and water.[12]

-

In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[9]

-

If inhaled: Move the person to fresh air.[12]

-

If swallowed: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[9]

-

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

2-(4-BOC-Piperazinomethyl)-1-bromo-3-fluorobenzene is a strategically designed building block that offers significant advantages in the synthesis of complex organic molecules for drug discovery. Its combination of a versatile cross-coupling handle, a pharmacokinetically favorable piperazine linker, and a robust protecting group makes it an invaluable tool for medicinal chemists. This guide provides a foundational understanding of its properties, synthesis, and handling, empowering researchers to effectively utilize this key intermediate in the development of next-generation therapeutics.

References

- Combi-Blocks, Inc. (2023). Safety Data Sheet: 3-(4-BOC-piperazino)-4-nitroanisole.

- ChemScene. (2025).

- Fisher Scientific. (2025).

- Cayman Chemical. (2025). Safety Data Sheet: 1-(4-Bromophenyl)piperazine (hydrochloride).

- Thermo Fisher Scientific. (2013).

-

White Rose eTheses Online. (n.d.). Lithiation/Trapping of N-Boc Piperazines and Synthesis of the (–)-Sparteine Surrogate. Retrieved from [Link]

-

SpectraBase. (n.d.). 1-Boc-piperazine. Retrieved from [Link]

-

PubChem. (n.d.). tert-Butyl piperazine-1-carboxylate. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Characterization of tunable piperidine and piperazine carbamates as inhibitors of endocannabinoid hydrolases. PMC. Retrieved from [Link]

-

PubChem. (n.d.). tert-Butyl 4-(piperidin-4-yl)piperazine-1-carboxylate. Retrieved from [Link]

-

MDPI. (2021). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Retrieved from [Link]

-

MDPI. (2023). 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. Retrieved from [Link]

-

Indian Academy of Sciences. (n.d.). Solvent effects in the reaction between piperazine and benzyl bromide. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 1-bromo-2-fluorobenzene. Retrieved from [Link]

-

ResearchGate. (n.d.). Fig. 8 1 H NMR spectra (aliphatic region) of ortho-bromo derivative 6j.... Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Crystal structure of tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate. PMC. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information for - MCM-41-immobilized 1,10-phenanthroline-copper(I) complex: A highly efficient and recyclable catalyst for the coupling of aryl iodides with aliphatic alcohols. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

Autech Industry Co.,Limited. (n.d.). Tert-Butyl 4-(4-bromo-2-fluorophenyl)piperazine-1-carboxylate CAS 1055120-85-8. Retrieved from [Link]

- Google Patents. (n.d.). JP4896186B2 - Method for producing 1-bromo-3-fluorobenzene.

-

PubMed Central. (n.d.). Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects. Retrieved from [Link]

-

SciSpace. (1996). Process for the preparation of 1-bromo-3,5-difluorobenzene. Retrieved from [Link]

- Google Patents. (n.d.). US5847241A - Process for the preparation of p-bromofluorobenzene.

Sources

- 1. rsc.org [rsc.org]

- 2. 2-(4-BOC-Piperazinomethyl)-1-bromo-3-fluorobenzene [1355246-97-7] | King-Pharm [king-pharm.com]

- 3. biosynce.com [biosynce.com]

- 4. tert-Butyl piperazine-1-carboxylate | C9H18N2O2 | CID 143452 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Characterization of tunable piperidine and piperazine carbamates as inhibitors of endocannabinoid hydrolases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. 1-BOC-Piperazine (57260-71-6) 1H NMR spectrum [chemicalbook.com]

- 8. combi-blocks.com [combi-blocks.com]

- 9. chemscene.com [chemscene.com]

- 10. fishersci.com [fishersci.com]

- 11. fishersci.com [fishersci.com]

- 12. cdn.caymanchem.com [cdn.caymanchem.com]

Solubility of BOC-protected piperazine benzyl bromide intermediates in organic solvents

An In-Depth Technical Guide to the Solubility of BOC-Protected Piperazine Intermediates in Organic Solvents

Executive Summary

The solubility of reaction intermediates is a cornerstone of successful process development and drug discovery, directly influencing reaction kinetics, purification efficiency, and scalability. This guide provides a detailed examination of the solubility characteristics of a critical class of intermediates: those derived from the reaction of BOC-protected piperazine with benzyl bromide derivatives. As a Senior Application Scientist, this document synthesizes theoretical principles with practical, field-proven methodologies to offer researchers and drug development professionals a comprehensive resource. We will explore the molecular drivers of solubility for these compounds, present a qualitative overview of their solubility in common organic solvents, provide robust protocols for experimental solubility determination, and offer practical guidance for solvent selection in synthesis and purification workflows.

Introduction: The Strategic Importance of Solubility in Process Chemistry

In the synthesis of complex pharmaceutical molecules, intermediates derived from N-BOC-piperazine and benzyl halides are ubiquitous.[1][2] The piperazine moiety is a "privileged scaffold" in medicinal chemistry, often incorporated to enhance aqueous solubility and bioavailability in the final active pharmaceutical ingredient (API).[1] However, during synthesis, the solubility of the protected intermediate in organic solvents is paramount. Poor solubility can lead to heterogeneous reaction mixtures, resulting in slow or incomplete conversions and challenging purification. Conversely, a well-understood solubility profile enables rational solvent selection for:

-

Homogeneous Reaction Conditions: Ensuring all reactants are in the same phase for optimal reaction rates.[3]

-

Efficient Extraction and Work-up: Selecting appropriate solvent systems to separate the product from unreacted starting materials and byproducts.[4]

-

High-Yield Crystallization: Leveraging solubility differences across various solvents and temperatures to achieve effective purification and isolation of the final intermediate.[5]

This guide focuses on providing the foundational knowledge and practical tools to master the solubility challenges associated with these vital intermediates.

Theoretical Framework: Predicting Solubility

The solubility of a compound is governed by the principle of "like dissolves like," which states that substances with similar intermolecular forces are more likely to be soluble in one another.[6][7] For a typical BOC-piperazine benzyl intermediate, the solubility is a composite of the contributions from its distinct structural components.

Molecular Structure Analysis

The structure of an intermediate, such as tert-butyl 4-benzylpiperazine-1-carboxylate, contains several key features that dictate its overall polarity and solubility profile:

-

tert-Butoxycarbonyl (BOC) Group: This is a large, sterically bulky, and non-polar protecting group. It masks the polarity and hydrogen-bonding capability of one of the piperazine nitrogens, significantly increasing the molecule's lipophilicity and its solubility in non-polar organic solvents.[8]

-

Piperazine Ring: While the parent piperazine is highly water-soluble[9], the mono-BOC protection leaves one secondary amine. This site can participate in hydrogen bonding as an acceptor, contributing to solubility in moderately polar and some protic solvents.

-

Benzyl Group: The aromatic phenyl ring and the methylene bridge are non-polar, further enhancing the compound's affinity for non-polar and weakly polar aprotic solvents like toluene, dichloromethane, and ethyl acetate.[10]

The interplay of these groups results in a molecule of moderate overall polarity, with limited solubility in highly polar protic solvents like water but good solubility in a range of common organic solvents.

Empirical Solubility Data: A Practical Overview

| Solvent | Solvent Class | Polarity | Expected Qualitative Solubility of BOC-Piperazine Benzyl Intermediates | Rationale & Use Case |

| Dichloromethane (DCM) | Chlorinated | Aprotic | High | Excellent solvent for reactions and chromatography due to its ability to dissolve a wide range of organic compounds.[12] |

| Chloroform | Chlorinated | Aprotic | High | Similar to DCM, often used in reactions and extractions. |

| Tetrahydrofuran (THF) | Ether | Aprotic | High | Good for reactions involving organometallics; higher boiling point than DCM. |

| Ethyl Acetate (EtOAc) | Ester | Aprotic | Moderate to High | A less toxic alternative to DCM for extraction and chromatography; good for crystallization. |

| Toluene | Aromatic | Non-polar | Moderate | Useful for higher temperature reactions; the aromatic nature interacts well with the benzyl group.[13] |

| Acetonitrile (MeCN) | Nitrile | Aprotic | Moderate | Common solvent for reactions and HPLC; its polarity can be useful for selective crystallizations.[1] |

| Methanol (MeOH) | Alcohol | Protic | Low to Moderate | Can be used as a co-solvent or for crystallization. The BOC group limits solubility in highly protic systems.[14] |

| Ethanol (EtOH) | Alcohol | Protic | Low | Often used as an anti-solvent in crystallizations to precipitate the product from a more soluble medium. |

| Hexane / Heptane | Aliphatic | Non-polar | Very Low / Insoluble | Primarily used as anti-solvents for precipitation and crystallization or as the weak component in chromatography.[15] |

| Water | Aqueous | Protic | Insoluble | Used for aqueous washes during work-up to remove inorganic salts and water-soluble impurities.[11][16] |

Experimental Protocols for Solubility Determination

An experimental approach is the only way to know for sure how soluble a compound is in a particular solvent.[7] The following protocols provide methods for both rapid screening and quantitative measurement.

Protocol 1: Qualitative Visual Assessment

This method is a rapid and straightforward approach for initial solvent screening.

Objective: To quickly determine if a compound is soluble, partially soluble, or insoluble in a range of solvents.

Materials:

-

Small test tubes or vials (e.g., 1 dram)

-

The intermediate compound

-

A selection of test solvents (from the table above)

-

Vortex mixer

-

Spatula

Procedure:

-

Place approximately 10-20 mg of the intermediate into a clean, dry test tube.[17]

-

Add the chosen solvent dropwise (e.g., 0.1 mL at a time) up to a total volume of 1 mL.[17]

-

After each addition, cap the tube and vortex vigorously for 30-60 seconds.

-

Visually inspect the solution against a dark background.

-

Soluble: A completely clear solution with no visible solid particles.

-

Partially Soluble: The solution is cloudy, or some solid material remains undissolved.

-

Insoluble: The vast majority of the solid material remains undissolved.

-

-

Record the observations for each solvent tested.

Protocol 2: Quantitative Gravimetric Analysis

This method provides an accurate measurement of solubility (e.g., in mg/mL) at a specific temperature.

Objective: To precisely quantify the solubility of the intermediate in a given solvent.

Materials:

-

Scintillation vials with screw caps

-

The intermediate compound (ensure it is a solid)

-

Chosen solvent

-

Orbital shaker or rotator in a temperature-controlled environment

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Pre-weighed collection vials

-

Analytical balance

-

Vacuum oven or evaporator

Procedure:

-

Add an excess amount of the solid intermediate to a scintillation vial. This ensures that a saturated solution is formed.[18]

-

Record the exact weight of the added solid.

-

Add a known volume of the chosen solvent (e.g., 2.0 mL) to the vial.

-

Seal the vial tightly and place it on a rotator in a constant-temperature bath (e.g., 25 °C).[18]

-

Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) to ensure saturation is reached.

-

Once equilibrated, let the vial stand undisturbed to allow the excess solid to settle.

-

Carefully draw a known volume of the clear supernatant (e.g., 1.0 mL) into a syringe and pass it through a syringe filter into a pre-weighed collection vial. This step removes any undissolved micro-particles.[18]

-

Evaporate the solvent from the collection vial to dryness using a vacuum oven or rotary evaporator.

-

Weigh the collection vial containing the dried, dissolved solid.

-

Calculation:

-

Mass of dissolved solid = (Final weight of collection vial) - (Initial weight of collection vial).

-

Solubility (mg/mL) = (Mass of dissolved solid in mg) / (Volume of supernatant filtered in mL).

-

Practical Applications & Troubleshooting

Solvent Selection for Reaction and Purification

A clear understanding of solubility is critical for making informed decisions during process development.

-

For Synthesis: When reacting N-BOC-piperazine with a benzyl bromide, a solvent that dissolves both reactants is ideal.[3] Dichloromethane (DCM), acetonitrile (ACN), or N,N-dimethylformamide (DMF) are excellent choices, often used with a base like potassium carbonate (K₂CO₃).[1]

-

For Crystallization: The ideal crystallization system involves a solvent in which the compound is highly soluble when hot but poorly soluble when cold. Alternatively, an anti-solvent system is highly effective. The intermediate can be dissolved in a good solvent (like ethyl acetate), followed by the slow addition of a poor solvent (like hexane) to induce crystallization.[15][19]

Troubleshooting Common Solubility Issues

-

Product Oiling Out: If an amorphous oil or syrup forms instead of a crystalline solid during purification, it may indicate the presence of impurities or residual solvent.[20] Try dissolving the oil in a minimal amount of a good solvent (e.g., DCM) and precipitating it by adding a large volume of a non-polar anti-solvent (e.g., hexane) with vigorous stirring.

-

Incomplete Reactions: If a reaction stalls, check for solid material at the bottom of the flask. The reactants may not be fully soluble. Consider switching to a better solvent (e.g., from ACN to DMF) or gently heating the reaction mixture to increase solubility.

Conclusion

The solubility of BOC-protected piperazine benzyl intermediates is a critical parameter that dictates the success of synthetic and purification strategies in drug development. By combining a theoretical understanding of molecular structure with empirical data and robust experimental protocols, researchers can navigate the challenges of solvent selection effectively. This guide provides a framework for making rational, data-driven decisions that can lead to improved reaction efficiency, higher purification yields, and more scalable chemical processes.

References

- Towards the prediction of drug solubility in binary solvent mixtures at various temperatures using machine learning - PMC. (n.d.).

- Method for Prediction of Pharmaceutical Solubility for Solvent Selection - AIChE. (n.d.).

- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).

- 1-BOC-PIPERAZINE 57260-72-7 wiki. (n.d.).

- How can you determine the solubility of organic compounds? - Quora. (2017, June 24).

- CAS 57260-71-6: N-BOC-Piperazine | CymitQuimica. (n.d.).

- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).

- A Comprehensive Technical Guide to N-Boc-Piperazine in Organic Synthesis - Benchchem. (n.d.).

- Solubility Prediction of Pharmaceutical and Chemical Compounds in Pure and Mixed Solvents Using Predictive Models | Industrial & Engineering Chemistry Research - ACS Publications. (n.d.).

- Solubility of organic compounds (video) - Khan Academy. (n.d.).

- Predictive modeling for solubility and bioavailability enhancement. (2024, March 19).

- Model evaluation for the prediction of solubility of active pharmaceutical ingredients (APIs) to guide solid–liquid separator design - NIH. (n.d.).

- Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.).

- Is there a guide to selecting solvents for synthesis? : r/OrganicChemistry - Reddit. (2018, November 7).

- Benzyl bromide CAS#: 100-39-0 - ChemicalBook. (n.d.).

- CN112661672A - Crystallization method of Boc-amino acid - Google Patents. (n.d.).

- Application Note: Synthesis of Monosubstituted Piperazines using N-Boc-Piperazine - Benchchem. (n.d.).

- Choosing Suitable Solvent Practical Manual | PDF - Scribd. (n.d.).

- Crystallization method of Boc-amino acid - Eureka | Patsnap. (n.d.).

- The Solvent Selection framework: solvents for organic synthesis, separation processes and ionic-organic synthesis - SciSpace. (2022, August 26).

- green solvent selection guides - White Rose Research Online. (n.d.).

- Practical Organic Synthesis: A Student's Guide - Wiley. (n.d.).

- N- BOC Piperazine - Intersperse Industries. (n.d.).

- 4 Factors Affecting Solubility of Drugs - Ascendia Pharmaceutical Solutions. (2021, July 5).

- Product is dissolved in Boc. How can Crystallize the product that is dissolved in Boc? | ResearchGate. (2022, January 12).

- Supporting Information Title: Design and synthesis of selective, small molecule inhibitors of coactivator- associated arginine m - The Royal Society of Chemistry. (n.d.).

- Piperazine - Solubility of Things. (n.d.).

- Benzyl bromide – Knowledge and References - Taylor & Francis. (n.d.).

- Amine Protection / Deprotection - Fisher Scientific. (n.d.).

- Tips & Tricks: Recrystallization - Department of Chemistry : University of Rochester. (n.d.).

- CAS 57260-70-5 1-Boc-(4-benzyl)piperazine - BOC Sciences. (n.d.).

- N-Boc-Piperazine: Synthesis, Properties, and Applications of a Versatile Chemical Intermediate - NINGBO INNO PHARMCHEM CO.,LTD. (n.d.).

- N-Boc-piperazine - Santa Cruz Biotechnology. (n.d.).

- Benzyl bromide - Wikipedia. (n.d.).

- Benzyl Bromide | C7H7Br | CID 7498 - PubChem - NIH. (n.d.).

- The Pivotal Role of N-Boc-Piperazine in Modern Medicinal Chemistry: A Technical Guide - Benchchem. (n.d.).

- How does one separate Benzyl bromide from the reaction mixture? - ResearchGate. (2014, October 1).

- 1-BOC-Piperazine: Applications in Chemical Synthesis and its Preparation Method. (2024, September 12).

- Benzyl bromide synthesis by bromination or substitution - Organic Chemistry Portal. (n.d.).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. reddit.com [reddit.com]

- 4. wiley.com [wiley.com]

- 5. scribd.com [scribd.com]

- 6. chem.ws [chem.ws]

- 7. Khan Academy [khanacademy.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. solubilityofthings.com [solubilityofthings.com]

- 10. Benzyl bromide CAS#: 100-39-0 [m.chemicalbook.com]

- 11. Page loading... [wap.guidechem.com]

- 12. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 13. Benzyl bromide - Wikipedia [en.wikipedia.org]

- 14. CAS 57260-71-6: N-BOC-Piperazine | CymitQuimica [cymitquimica.com]

- 15. CN112661672A - Crystallization method of Boc-amino acid - Google Patents [patents.google.com]

- 16. datasheets.scbt.com [datasheets.scbt.com]

- 17. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 18. quora.com [quora.com]

- 19. Crystallization method of Boc-amino acid - Eureka | Patsnap [eureka.patsnap.com]

- 20. researchgate.net [researchgate.net]

Application Notes and Protocols for Suzuki-Miyaura Coupling using 2-(4-BOC-Piperazinomethyl)-1-bromo-3-fluorobenzene

<

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Suzuki-Miyaura Coupling in Modern Synthesis

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1] First reported by Akira Suzuki and Norio Miyaura in 1979, this palladium-catalyzed reaction has become indispensable in the synthesis of complex molecules, particularly in the pharmaceutical and agrochemical industries for the creation of biaryl and substituted aromatic structures.[1][2] The reaction's significance was recognized with the 2010 Nobel Prize in Chemistry.[3]

This application note provides a detailed protocol and in-depth scientific rationale for the Suzuki-Miyaura coupling of a specific and functionally rich substrate: 2-(4-BOC-Piperazinomethyl)-1-bromo-3-fluorobenzene . This substrate incorporates several key structural motifs relevant to medicinal chemistry, including a protected piperazine, a fluorine substituent, and a sterically encumbered aryl bromide. Understanding the nuances of coupling such a substrate is critical for researchers aiming to synthesize novel molecular entities for drug discovery and development.

Understanding the Substrate: Key Considerations for 2-(4-BOC-Piperazinomethyl)-1-bromo-3-fluorobenzene

The successful application of the Suzuki-Miyaura coupling to this particular substrate requires careful consideration of its unique structural features:

-

The Aryl Bromide: Aryl bromides are common electrophiles in Suzuki-Miyaura couplings, generally exhibiting good reactivity in the oxidative addition step to the palladium(0) catalyst. The reactivity order for aryl halides is typically I > OTf > Br > Cl.[4]

-

Steric Hindrance: The substituent at the ortho position to the bromine (the piperazinomethyl group) introduces significant steric bulk. This can potentially hinder the oxidative addition step, which is often the rate-determining step in the catalytic cycle.[4][5][6][7] Therefore, the choice of a bulky, electron-rich phosphine ligand is often crucial to promote this step and facilitate the overall reaction.[3][8]

-

The Fluorine Substituent: The fluorine atom at the meta position to the bromine exerts a strong electron-withdrawing inductive effect. This can influence the electronic properties of the aromatic ring, potentially making the C-Br bond more susceptible to oxidative addition.[9] However, the overall electronic effect on the reaction rate can be complex and is also influenced by the choice of catalyst and reaction conditions.[10][11][12][13]

-

The BOC-Protected Piperazine Moiety: The tert-butyloxycarbonyl (BOC) protecting group on the piperazine nitrogen is relatively stable under typical Suzuki-Miyaura conditions. However, the presence of the nitrogen-rich piperazine ring itself can be a consideration, as some nitrogen-containing heterocycles can interact with the palladium catalyst and potentially inhibit the reaction.[14] The use of a robust catalyst system is therefore advisable.

The Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst that cycles between the Pd(0) and Pd(II) oxidation states.[15]

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The key steps are:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (Ar-X) to form a Pd(II) intermediate.

-

Transmetalation: In the presence of a base, the organic group (R) from the organoboron reagent is transferred to the palladium center, displacing the halide.[4][15] The base plays a crucial role in activating the organoboron species.[16][17][18]

-

Reductive Elimination: The two organic fragments (Ar and R) on the palladium complex couple and are eliminated as the final product (Ar-R), regenerating the catalytically active Pd(0) species.[15]

Detailed Experimental Protocol

This protocol is designed as a starting point and may require optimization depending on the specific boronic acid or ester used.

Materials and Reagents:

| Reagent/Material | Grade | Supplier (Example) | Notes |

| 2-(4-BOC-Piperazinomethyl)-1-bromo-3-fluorobenzene | ≥97% | King-Pharm[19] | Substrate |

| Arylboronic acid or pinacol ester | ≥98% | Sigma-Aldrich, Combi-Blocks | Coupling partner |

| Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) | 99% | Strem Chemicals, Sigma-Aldrich | Catalyst |

| Potassium Carbonate (K₂CO₃) | Anhydrous, ≥99% | Fisher Scientific | Base |

| 1,4-Dioxane | Anhydrous, ≥99.8% | Acros Organics | Solvent |

| Deionized Water | High Purity | Millipore | Co-solvent |

| Ethyl Acetate (EtOAc) | ACS Grade | VWR | For extraction |

| Saturated Sodium Chloride Solution (Brine) | For washing | ||

| Anhydrous Magnesium Sulfate (MgSO₄) | Drying agent |

Reaction Setup Workflow:

Figure 2: Experimental workflow for the Suzuki-Miyaura coupling reaction.

Step-by-Step Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-(4-BOC-Piperazinomethyl)-1-bromo-3-fluorobenzene (1.0 equiv), the arylboronic acid or pinacol ester (1.2-1.5 equiv), and potassium carbonate (2.0-3.0 equiv).

-

Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere. Maintaining an oxygen-free environment is critical to prevent catalyst degradation and side reactions like homocoupling.[3][20]

-

Catalyst Addition: Under a positive pressure of argon, add the palladium catalyst, such as Pd(PPh₃)₄ (0.02-0.05 equiv).

-

Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (typically a 4:1 to 10:1 ratio) via syringe. The use of a co-solvent system is common to ensure the solubility of both the organic substrates and the inorganic base.[21][22]

-

Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. The optimal temperature and reaction time will vary depending on the reactivity of the coupling partners.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting aryl bromide is consumed.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Dilute with water and extract with an organic solvent such as ethyl acetate (3 x volume of the reaction mixture).

-

Combine the organic layers and wash with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.[15]

-

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired coupled product.

Troubleshooting and Optimization

| Issue | Potential Cause(s) | Suggested Solution(s) |

| Low or No Conversion | 1. Inactive catalyst. 2. Insufficiently inert atmosphere. 3. Poor quality reagents or solvents. 4. Low reaction temperature. | 1. Use a fresh batch of catalyst or a different palladium source/ligand combination (e.g., Pd₂(dba)₃ with a bulky phosphine ligand like SPhos).[23] 2. Ensure proper degassing of solvents and thorough purging of the reaction vessel with inert gas. 3. Use anhydrous solvents and high-purity reagents. 4. Increase the reaction temperature. |

| Homocoupling of Boronic Acid | Presence of oxygen, which can lead to the formation of Pd(II) species that promote homocoupling.[3] | Rigorously exclude oxygen from the reaction mixture. |

| Protodeboronation | The boronic acid is cleaved by residual water or acidic protons before it can transmetalate. | Use anhydrous conditions, a stronger base, or a different boronic acid derivative (e.g., a pinacol ester).[3] |

| Difficulty with Sterically Hindered Substrates | The oxidative addition or reductive elimination step is slow due to steric clash. | Employ a catalyst system with bulky, electron-rich ligands (e.g., Buchwald-type ligands) that are known to accelerate these steps for challenging substrates.[5][8][24] |

Conclusion

The Suzuki-Miyaura coupling of 2-(4-BOC-Piperazinomethyl)-1-bromo-3-fluorobenzene is a versatile and powerful method for the synthesis of complex, medicinally relevant molecules. By understanding the specific challenges posed by this substrate, particularly its steric and electronic properties, and by employing a robust and well-chosen catalytic system under carefully controlled conditions, researchers can achieve high yields of the desired biaryl products. The protocol provided herein serves as a solid foundation for the successful application of this important transformation in a research and drug development setting.

References

-

Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. [Link]

-

Suzuki-Miyaura Coupling - Chemistry LibreTexts. [Link]

-

Suzuki Coupling: Mechanism & Examples - NROChemistry. [Link]

-

Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross−Coupling Reaction - Journal of the American Chemical Society. [Link]

-

Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC. [Link]

-

Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction - Taylor & Francis Online. [Link]

-

Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions - ArODES HES-SO. [Link]

-

Suzuki Coupling - Organic Chemistry Portal. [Link]

-

Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube. [Link]

-

Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC. [Link]

-

Highly Active Palladium Catalysts for Suzuki Coupling Reactions - ACS Publications. [Link]

-

Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions - ACS Publications. [Link]

-

The Use of Palladium on Magnetic Support as Catalyst for Suzuki–Miyaura Cross-Coupling Reactions - MDPI. [Link]

-

A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - National Institutes of Health. [Link]

-

Effect of different palladium catalysts on the Suzuki-Miyaura coupling a - ResearchGate. [Link]

-

Analyzing the Solvent Effects in Palladium/N-Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides: A Computational Study of the Oxidative Addition Step with Experimental Validation - ACS Publications. [Link]

-

Suzuki reaction - Wikipedia. [Link]

-

Biphenylene-Substituted Ruthenocenylphosphine for Suzuki−Miyaura Coupling of Sterically Hindered Aryl Bromides - ACS Publications. [Link]

-

Efficient synthesis of sterically hindered arenes bearing acyclic secondary alkyl groups by Suzuki-Miyaura cross-couplings - PubMed. [Link]

-

Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents - NIH. [Link]

-

Substituent effects on aryltrifluoroborate solvolysis in water: implications for Suzuki-Miyaura coupling and the design of stable (18)F-labeled aryltrifluoroborates for use in PET imaging - PubMed. [Link]

-

Nickel-Catalyzed Suzuki–Miyaura Reaction of Aryl Fluorides - ACS Publications. [Link]

-

Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling - The Royal Society of Chemistry. [Link]

-

Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides... - ResearchGate. [Link]

-

Suzuki–Miyaura Coupling of Aryl Iodides, Bromides, and Chlorides Catalyzed by Bis(thiazole) Pincer Palladium Complexes - ACS Publications. [Link]

-

Suzuki–Miyaura cross-coupling of aryl bromide and aryl boronic acids... - ResearchGate. [Link]

-

Substituent Effects on Aryltrifluoroborate Solvolysis in Water: Implications for Suzuki−Miyaura Coupling and the Design of Stable 18F-Labeled Aryltrifluoroborates for Use in PET Imaging - ACS Publications. [Link]

-

Suzuki-Miyaura Cross-Coupling Reactions of Highly Fluorinated Arylboronic Esters: Catalytic Studies and Stoichiometric Model Reactions on the Transmetallation Step - PubMed. [Link]

-

Diagnosing issues with a failed Suzuki coupling? - Reddit. [Link]

-

Suzuki–Miyaura Coupling Reactions of Fluorohalobenzenes - ResearchGate. [Link]

-

Clean and fast cross-coupling of aryl halides in one-pot - Beilstein Journals. [Link]

-

Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC. [Link]

-

What are the disadvantages of the Suzuki-Miyaura cross coupling reaction? - Quora. [Link]

-

2-((4-Arylpiperazin-1-yl)methyl)phenol ligated Pd(II) complex: An efficient, versatile catalyst for Suzuki-Miyaura cross-coupling reaction - ResearchGate. [Link]

-

Suzuki Miyaura cross-coupling of 2-chloropyrazine with arylboronic acids catalyzed by novel palladium(II) ONO pincer complexes - ResearchGate. [Link]

Sources

- 1. youtube.com [youtube.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Yoneda Labs [yonedalabs.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Efficient synthesis of sterically hindered arenes bearing acyclic secondary alkyl groups by Suzuki-Miyaura cross-couplings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.rsc.org [pubs.rsc.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. Substituent effects on aryltrifluoroborate solvolysis in water: implications for Suzuki-Miyaura coupling and the design of stable (18)F-labeled aryltrifluoroborates for use in PET imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Suzuki-Miyaura Cross-Coupling Reactions of Highly Fluorinated Arylboronic Esters: Catalytic Studies and Stoichiometric Model Reactions on the Transmetallation Step - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. researchgate.net [researchgate.net]

- 18. Suzuki Coupling [organic-chemistry.org]

- 19. 2-(4-BOC-Piperazinomethyl)-1-bromo-3-fluorobenzene [1355246-97-7] | King-Pharm [king-pharm.com]

- 20. quora.com [quora.com]

- 21. arodes.hes-so.ch [arodes.hes-so.ch]

- 22. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 23. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

Technical Support Center: Palladium Removal from Piperazine Derivatives

[1]

Current Status: Operational Subject: Advanced Purification Strategies for Pd-Catalyzed Piperazine Synthesis Ticket Priority: High (Regulatory Compliance / ICH Q3D)[1]

Welcome & Diagnostic Overview

Welcome to the Advanced Purification Support Center. If you are accessing this guide, you are likely dealing with the "Sticky Piperazine" phenomenon.[1] Unlike neutral molecules, piperazine derivatives act as bidentate ligands, effectively competing with standard scavengers for palladium binding.[1]

The Core Problem: Competitive Chelation

Palladium (Pd) removal is not merely a filtration issue; it is a thermodynamic competition.

-

The Trap: The secondary amines in the piperazine ring are excellent

-donors. -

The Consequence: Standard aqueous washes or weak scavengers fail because the

(equilibrium constant) favors the Pd-Piperazine complex over the Pd-Scavenger complex.[1] -

Regulatory Hard Stop: ICH Q3D guidelines limit oral Pd impurities to typically <10 ppm (based on a 10g daily dose), and parenteral limits are often <1 ppm [1].[1]

Decision Matrix: Selecting a Removal Strategy

Do not blindly apply activated carbon. Use this logic flow to select the method that preserves your yield while hitting ppm targets.

Figure 1: Strategic decision tree for selecting the optimal palladium removal workflow based on impurity load and physical state of the API.

Protocol Module A: Functionalized Silica Scavengers (The Gold Standard)[1]

For piperazine derivatives, Thiol (SH) or Thiourea (TMT) functionalized silica is superior to activated carbon because it relies on chemisorption (covalent Pd-S bond) rather than physisorption, offering higher selectivity [2].[1]

Mechanism of Action

The sulfur moiety on the silica acts as a "soft" base, out-competing the "harder" nitrogen base of the piperazine for the "soft" acid Pd(II).

Figure 2: Ligand exchange mechanism where the silica-bound thiol displaces the piperazine ligand.[1]

Standard Operating Procedure (SOP-01)

Reagents: SiliaMetS® Thiol or QuadraPure® TU.[1] Solvents: Compatible with MeOH, THF, EtOAc, DMF.[1] Avoid aldehydes (can react with scavenger).[1]

| Step | Action | Critical Technical Note |

| 1. Assessment | Measure initial Pd concentration via ICP-MS. | Colorimetric tests are unreliable <50 ppm. |

| 2. Loading | Add 4 equivalents of scavenger relative to residual Pd content. | If Pd content is unknown, use 5-10% w/w relative to the crude product.[1] |

| 3. Solvent | Dissolve crude product in THF or MeOH . | Crucial: Good solubility is required for efficient mass transfer to the silica pores. |

| 4. Incubation | Stir at 50°C - 60°C for 4 hours. | Heat is required to overcome the activation energy of the ligand exchange (breaking the Pd-N bond). |

| 5. Filtration | Filter through a 0.45 µm pad (Celite or membrane).[1] | Fine silica particles can pass through coarse frits, re-contaminating the filtrate. |

| 6.[1] Wash | Wash the filter cake with clean solvent. | Recovers product trapped in the silica matrix. |

Troubleshooting SOP-01:

-

Issue: Pd levels plateaued at 50 ppm.

-

Fix: The Pd may be oxidized to Pd(IV) or in a stable colloid. Add a reducing agent (small amount of NaBH4 or Formic acid) before adding the scavenger to force Pd into a capture-ready state [3].

Protocol Module B: Crystallization with Sacrificial Ligands[1]

If your piperazine derivative is a solid, this method is scalable and cost-effective.[1] It uses a soluble ligand to keep Pd in the mother liquor while the product crystallizes.

The "Sacrificial" Additive

Use N-Acetyl-L-Cysteine (NAC) or L-Cysteine .[1] These amino acids have a higher affinity for Pd than piperazine but remain soluble in polar organic/aqueous mixtures [4].

Standard Operating Procedure (SOP-02)

| Step | Action | Technical Rationale |

| 1. Dissolution | Dissolve crude product in crystallization solvent (e.g., Ethanol/Water).[1] | Standard crystallization setup. |

| 2. Additive | Add 5-10 wt% of N-Acetyl-L-Cysteine.[1] | NAC competes for the Pd. |

| 3. Digestion | Heat to reflux and hold for 1 hour. | Allows thermodynamic equilibration (Pd transfers from Product to NAC).[1] |

| 4. Cooling | Cool slowly to induce crystallization. | Rapid cooling traps impurities. |

| 5. Filtration | Filter the crystals and wash with cold solvent containing 1% NAC . | The wash prevents Pd-rich mother liquor from re-depositing on the crystal surface. |

| 6. Final Wash | Wash with pure solvent. | Removes residual NAC. |

Frequently Asked Questions (FAQs)

Q1: Can I use activated carbon (Charcoal) for piperazines? A: Proceed with caution. While inexpensive, activated carbon is non-selective.[1] The amine functionality in piperazine often adsorbs strongly to the acidic sites on carbon surfaces, leading to yield losses of 10-30%.[1] If you must use it, choose a "chemically activated" carbon with a neutral pH [5].

Q2: My Pd levels are low (20 ppm), but I need <5 ppm. Why isn't the scavenger working? A: At low concentrations, diffusion limits the reaction.[1]

-

Solution: Switch to a macroporous scavenger (larger pore size) to improve diffusion, or use a flow-chemistry cartridge (packed bed) to increase the number of effective plates/interactions.[1]

Q3: Can I use liquid-liquid extraction? A: Simple brine/water washes are usually ineffective for piperazine-Pd complexes. However, washing the organic phase with an aqueous solution of Sodium Trimercaptotriazine (TMT) or L-Cysteine (pH adjusted to neutral) can pull the metal into the aqueous phase [4].[1]

Q4: How do I validate that the Pd is actually gone? A: Do not rely on visual inspection. A clear solution can still contain 500 ppm Pd. You must use ICP-OES or ICP-MS . X-ray fluorescence (XRF) is a good quick screen but may lack sensitivity below 10 ppm for final release.[1]

References

-

International Council for Harmonisation (ICH). Guideline Q3D(R2) on Elemental Impurities.2022 . [Link]

-

Galaffu, N., Man, S. P., Wilkes, R. D., & Wilson, J. R. Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients.[1][2][3] Organic Process Research & Development, 2007 , 11(3), 406–413.[1][3] [Link][1]

-

Welch, C. J., et al. Adsorbent Screening for Metal Impurity Removal in Pharmaceutical Process Research.[1] Organic Process Research & Development, 2005 , 9(2), 198–205.[1] [Link][1]

-

Garrett, C. E., & Prasad, K. The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions.[1] Advanced Synthesis & Catalysis, 2004 , 346(8), 889–900.[1] [Link][1]

-

Organic Process Research & Development. Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry.2023 . [Link][1]

Purification techniques for BOC-piperazine intermediates avoiding silica gel degradation

Technical Support Center: Purification of BOC-Piperazine Intermediates

Welcome to the Technical Support Center for the purification of BOC-piperazine intermediates. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges during the purification of these valuable synthetic building blocks. The unique properties of BOC-piperazines, particularly their basicity, can lead to frustrating issues like silica gel degradation, poor separation, and product loss.

This resource provides in-depth, experience-driven answers to common problems, offering not just solutions but also the underlying chemical principles. We will explore robust alternatives to traditional silica gel chromatography and provide detailed protocols to help you achieve high purity and yield in your experiments.

Frequently Asked Questions (FAQs)

Q1: Why is my silica gel column "dissolving" or showing severe tailing when I purify my crude BOC-piperazine?

This is a classic problem rooted in the chemistry of both your compound and the stationary phase. Silica gel is a polymer of silicon dioxide, forming a network of siloxane (Si-O-Si) and silanol (Si-OH) groups. Under acidic conditions, this structure is susceptible to degradation.

-

The Culprit - Residual Acid: Syntheses involving BOC-piperazine, particularly BOC-deprotection steps, often use strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[1] If not completely removed during work-up, this residual acid can catalyze the hydrolysis of the siloxane bonds in the silica gel, effectively "dissolving" your stationary phase. This leads to inconsistent elution, poor separation, and potential contamination of your product with silicate species.

-

Amine-Silanol Interactions: The basic nitrogen of the piperazine ring can strongly interact with the acidic silanol groups on the silica surface. This interaction leads to significant tailing or "streaking" on TLC plates and columns, resulting in broad peaks and poor resolution.[2] In some cases, the compound may appear to irreversibly bind to the column.

Q2: I suspect I'm losing the BOC protecting group during my silica gel chromatography. Is this possible?

Yes, this is a significant risk. The tert-butoxycarbonyl (BOC) group is designed to be labile under acidic conditions. The surface of standard silica gel is inherently acidic due to the presence of silanol groups (Si-OH).[3] This acidity can be sufficient to slowly cleave the BOC group, especially during long purification runs.

If your crude product contains residual acid (e.g., TFA), this effect is dramatically accelerated. You are essentially performing the deprotection reaction on the column, leading to a lower yield of your desired product and the generation of the unprotected piperazine as a new impurity that needs to be separated.

Q3: My BOC-piperazine derivative is not moving off the baseline on my silica TLC plate, even in highly polar solvent systems. What's happening?

This issue typically points to a very strong interaction between your basic compound and the acidic silica gel. The protonated form of your piperazine derivative can bind ionically to deprotonated silanol groups, effectively immobilizing it at the origin. Adding a small amount of a basic modifier to your eluent, such as triethylamine (~1%) or ammonium hydroxide in methanol, can often resolve this.[2][4] The basic modifier competes for the acidic sites on the silica, allowing your compound to elute properly.

Troubleshooting Guide & Alternative Protocols

Problem: Residual Acid is Destroying My Column and Product.

Never load a crude product directly onto a silica column if there's any chance of residual acid. A thorough aqueous work-up is mandatory.

Protocol 1: Standard Acid Neutralization Wash

-

Dissolution: Dissolve the crude reaction mixture in an appropriate organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM).

-

Basification: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute (1M) solution of sodium hydroxide (NaOH) until the pH of the aqueous layer is basic (pH > 9).[5] Be cautious with bicarbonate if significant acid is present, as CO₂ evolution can cause pressure buildup.

-

Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine) to remove residual water and inorganic salts.

-

Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

For stubborn acids like TFA, an aqueous wash may not be sufficient. In these cases, solid-phase scavenger resins are highly effective.[6] These are polymer beads with functional groups that react with and sequester specific impurities.[7]

Protocol 2: Acid Scavenging with a Basic Resin

-

Dissolve: Dissolve the crude product in a suitable solvent (e.g., DCM, THF).

-

Add Resin: Add a basic scavenger resin, such as an aminomethylated polystyrene resin or a polymer-bound carbonate.[8][9] A typical loading is 2-3 equivalents relative to the amount of residual acid.

-

Stir: Stir the suspension at room temperature for 1-4 hours. Monitor the removal of the acid if possible.

-

Filter & Concentrate: Filter off the resin beads and wash them with a small amount of the solvent.[10] The combined filtrate now contains your neutralized crude product, which can be concentrated and purified further.

Avoiding Silica Gel: Superior Purification Strategies

The most robust solution is often to avoid silica gel entirely. Several alternative techniques can provide excellent purity for BOC-piperazine intermediates without the risk of degradation.

Strategy 1: Basic Alumina Chromatography

Alumina (Al₂O₃) is an excellent alternative to silica for the purification of basic compounds.[11] It is available in acidic, neutral, and basic grades. For BOC-piperazines, basic alumina is the ideal choice.[12]

-

Advantages: Eliminates acidic degradation of the stationary phase and cleavage of the BOC group. The basic surface minimizes strong ionic interactions, leading to better peak shapes and less tailing.[13]

-

Considerations: Alumina can sometimes be more retentive than silica, so you may need to use more polar solvent systems. Always develop your solvent system using alumina TLC plates first.

Strategy 2: Crystallization

If your BOC-piperazine intermediate is a solid, crystallization is a powerful and scalable purification technique that often yields material of very high purity.

Protocol 3: General Recrystallization Procedure

-

Solvent Selection: Choose a solvent system in which your compound is soluble at high temperatures but poorly soluble at low temperatures. Common choices for BOC-piperazines include ethyl acetate/hexanes, isopropanol, or acetone/water.[14][15]

-

Dissolution: In a flask, add the minimum amount of the hot solvent to your crude solid to fully dissolve it.

-

Cooling: Slowly cool the solution to room temperature, and then in an ice bath to induce crystallization. Slow cooling is key to forming pure, well-defined crystals.

-

Isolation: Collect the crystals by vacuum filtration, washing with a small amount of the cold solvent.

-

Drying: Dry the purified crystals under vacuum.

Strategy 3: Distillation

For thermally stable, liquid BOC-piperazine intermediates, vacuum distillation can be an effective method for purification, especially on a larger scale.[16]

-

Advantages: Excellent for removing non-volatile impurities. It is a cost-effective and solvent-free method.

-

Considerations: The compound must be stable at the temperatures required for distillation, even under vacuum. A good vacuum pump and accurate temperature control are essential.

Data & Decision Making

Choosing the right purification technique depends on the scale of your reaction and the nature of your product.

| Technique | Scale | Product Phase | Key Advantage | Primary Disadvantage |

| Aqueous Wash + Silica Column | mg - g | Solid or Liquid | Standard, well-understood | Risk of BOC-cleavage and column degradation |

| Scavenger Resin + Silica Column | mg - g | Solid or Liquid | Efficient removal of specific impurities | Cost of scavenger resins |

| Basic Alumina Chromatography | mg - g | Solid or Liquid | Avoids acid-related degradation; good for basic compounds | Can be more retentive; less common than silica[11] |

| Crystallization | g - kg | Solid | Potentially yields very high purity; scalable | Not suitable for oils or amorphous solids |

| Vacuum Distillation | g - kg | Liquid | Solvent-free; excellent for non-volatile impurities | Requires thermal stability of the compound[16] |

Visualizing the Workflow

Decision-Making Flowchart for Purification

A flowchart to guide the selection of an appropriate purification technique.

Mechanism of Silica Gel Degradation

Acid-catalyzed hydrolysis of siloxane bonds leading to silica gel degradation.

References

-

ResearchGate. (n.d.). Are there alternatives for silica for column chromatography? Retrieved February 12, 2026, from [Link][11]

-

Chemistry Stack Exchange. (2022, April 22). Using neutral or basic alumina in column chromatography for purification of amines. Retrieved February 12, 2026, from [Link][13]

-

Supra Sciences. (n.d.). Solid-Supported Scavengers. Retrieved February 12, 2026, from [Link][8]

-

Common Organic Chemistry. (n.d.). Solvent Systems for Silica Gel Column Chromatography. Retrieved February 12, 2026, from [Link][4]

-

ResearchGate. (2017, July 20). TFA Removal from Reaction. Retrieved February 12, 2026, from [Link][17]

-

Sandhya, K., & Ravindranath, B. (2012). Comparative Efficacy of Polyamine-Based Scavenger Resins. International Journal of Organic Chemistry, 2, 71-74. Retrieved February 12, 2026, from [Link][10]

-

AAPPTec. (n.d.). Post Cleavage Purification and Analysis of Peptides; TFA removal. Retrieved February 12, 2026, from [Link][18]

-

Reddit. (2017, May 13). Alternatives to silica gel or alternative method of purification? Retrieved February 12, 2026, from [Link][2]

-

Waters. (n.d.). Removal of TFA from Prep-LC Fractions using PoraPak Rxn CX; Isolation of the Purified Free-Base Product. Retrieved February 12, 2026, from [Link][19]

-

Amerigo Scientific. (n.d.). Scavenger Resins. Retrieved February 12, 2026, from [Link][6]

-

Glycopep. (n.d.). Resins with Functional Groups as Scavengers. Retrieved February 12, 2026, from [Link][9]

-

MDPI. (2023). Construction of Modified Silica Gel Catalysts and Their Enhancement of Fructose Dehydration for 5-HMF Production. Retrieved February 12, 2026, from [Link][3]

-

Wikipedia. (n.d.). Scavenger resin. Retrieved February 12, 2026, from [Link][7]

-

Google Patents. (n.d.). Purification of piperazine. Retrieved February 12, 2026, from [14]

-

ACS Publications. (2002). Organic Crystal Engineering with 1,4-Piperazine-2,5-diones. 7. Crystal Packing of Piperazinediones Derived from 2-Amino-7-nitro-4-methoxyindan-2-carboxylic Acid. Retrieved February 12, 2026, from [Link][15]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. reddit.com [reddit.com]

- 3. mdpi.com [mdpi.com]

- 4. Solvent Systems for Silica Gel Column Chromatography [commonorganicchemistry.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Scavenger Resins - Amerigo Scientific [amerigoscientific.com]

- 7. Scavenger resin - Wikipedia [en.wikipedia.org]

- 8. suprasciences.com [suprasciences.com]

- 9. glycopep.com [glycopep.com]

- 10. Comparative Efficacy of Polyamine-Based Scavenger Resins [scirp.org]

- 11. researchgate.net [researchgate.net]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 14. US2919275A - Purification of piperazine - Google Patents [patents.google.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. 1-BOC-Piperazine synthesis - chemicalbook [chemicalbook.com]

- 17. researchgate.net [researchgate.net]

- 18. peptide.com [peptide.com]

- 19. waters.com [waters.com]

Technical Guide: HPLC Method Development for Bromo-Fluoro Regioisomer Separation

Executive Summary

Separating bromo-fluoro regioisomers (e.g., 2-bromo-4-fluorophenol vs. 4-bromo-2-fluorophenol) represents a classic "isobaric challenge" in liquid chromatography. Because these isomers possess identical molecular weights and nearly identical hydrophobicity (logP), standard alkyl-bonded phases (C18/C8) often fail to resolve them.

This guide establishes that Pentafluorophenyl (PFP) stationary phases are the superior alternative to C18 for this specific application. The PFP phase leverages "shape selectivity," halogen bonding, and pi-pi interactions to resolve isomers that C18 cannot distinguish.

Mechanistic Insight: The "Fluorine Effect"

To develop a robust method, one must understand why the separation occurs.

Why C18 Fails (The Hydrophobic Trap)

C18 columns rely primarily on dispersive (London) forces. Regioisomers of halogenated aromatics often have

Why PFP Succeeds (The Multi-Mode Mechanism)

PFP columns introduce three orthogonal retention mechanisms that exploit the specific position of the halogens:

-

Pi-Pi Interactions: The electron-deficient PFP ring interacts with the electron-rich aromatic ring of the analyte.[1][2]

-

Dipole-Dipole & Halogen Bonding: The highly electronegative fluorine atoms on the stationary phase create a strong dipole. This allows for specific electrostatic interactions with the C-Br and C-F dipoles of the analyte.

-

Shape Selectivity (Steric Recognition): The rigid PFP ring structure can discriminate between the "flatness" or "bulkiness" of ortho- vs. para- isomers more effectively than flexible alkyl chains.

Visualization: Interaction Mechanisms

The following diagram illustrates the interaction difference between a standard C18 phase and a PFP phase when analyzing halogenated isomers.

Caption: Comparison of retention mechanisms. C18 fails to discriminate, while PFP exploits steric and electronic differences.

Comparative Performance Guide

The following data summarizes the expected performance of three common stationary phases for bromo-fluoro regioisomers (e.g., substituted benzaldehydes or phenols).

| Feature | C18 (Octadecyl) | Biphenyl / Phenyl-Hexyl | PFP (Pentafluorophenyl) |

| Primary Mechanism | Hydrophobicity | Hydrophobicity + Pi-Pi | Hydrophobicity + Pi-Pi + Dipole + Shape |

| Isomer Selectivity ( | ~1.00 - 1.02 (Poor) | ~1.05 - 1.10 (Moderate) | > 1.15 (Excellent) |

| Mobile Phase Preference | ACN or MeOH | Methanol (Critical) | Methanol (Critical) |

| Resolution ( | < 1.5 (Co-elution likely) | 1.5 - 2.0 | > 3.0 |

| Best Use Case | General potency assay | Aromatics with different unsaturation | Halogenated positional isomers |

Expert Commentary on Solvent Selection

Crucial Insight: When using Phenyl or PFP columns, Methanol (MeOH) is significantly superior to Acetonitrile (ACN).

-

Why? ACN has its own pi-electrons (triple bond C≡N). It competes with the analyte for the pi-active sites on the stationary phase, effectively "washing out" the selective pi-pi interactions.

-

Result: Using ACN on a PFP column often makes it behave like a standard C18 column. MeOH is "pi-silent" and allows the unique selectivity of the PFP ligand to dominate [1][4].

Method Development Protocol

Do not rely on trial and error. Use this systematic screening protocol designed for halogenated isomers.

Phase 1: Column & Solvent Screening

Objective: Determine if PFP provides the necessary selectivity factor (

-

Column: PFP (e.g., Agilent Poroshell 120 PFP, ACE C18-PFP, or similar).[3]

-

Mobile Phase A: 0.1% Formic Acid in Water (or Ammonium Formate if pH control is needed).

-

Mobile Phase B: 100% Methanol (Avoid ACN initially).

-

Gradient: 5% B to 95% B over 10 minutes.

-

Temperature: 25°C (Lower temperatures generally favor steric/shape selectivity).

Phase 2: Optimization Workflow

If separation is achieved but resolution is low (

Caption: Decision tree for optimizing regioisomer resolution.

Validated Protocol Example

Based on separation of fluoro-bromo-benzaldehyde derivatives [3][5].

-

Column: Poroshell 120 PFP, 4.6 x 100 mm, 2.7 µm

-

Mobile Phase: Water (A) / Methanol (B)[3]

-

Isocratic Mode: 55% B / 45% A

-

Flow Rate: 1.0 mL/min[4]

-

Temperature: 20°C

-

Detection: UV @ 254 nm[4]

-

Expected Result: Isomer 1 (Ortho-substituted) elutes earlier due to steric hindrance preventing full interaction with PFP ring; Isomer 2 (Para-substituted) elutes later due to maximum pi-overlap.

References

-

Advanced Chromatography Technologies. (n.d.). ACE C18-PFP Technical Brochure: Mechanisms of Separation. Retrieved from [Link]

-

Agilent Technologies. (2014). Analysis of Positional Isomers with Agilent Poroshell 120 PFP Columns. Application Note 5991-3893EN. Retrieved from [Link]

-

Waters Corporation. (n.d.). Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases. Retrieved from [Link]

-

Chromatography Online. (2013). HPLC Basics: Improving Resolution - Stationary Phases and Mobile Phase Considerations. Retrieved from [Link]

-

ResearchGate. (2025). Analysis of 4-bromo-3-fluorobenzaldehyde and separation of its regioisomers. Retrieved from [Link]

Sources

A Technical Guide to the Differential Reactivity of 1-Bromo-3-fluorobenzene and 1-Bromo-4-fluorobenzene in Key Synthetic Transformations

For researchers, scientists, and professionals in drug development, the subtle yet significant differences in the reactivity of positional isomers can be a pivotal factor in the success of a synthetic route. This guide provides an in-depth comparison of the reactivity of 1-bromo-3-fluorobenzene and 1-bromo-4-fluorobenzene. By examining their behavior in crucial synthetic transformations, including palladium-catalyzed cross-coupling reactions and metallation, we aim to provide a comprehensive understanding of their electronic and steric nuances, supported by experimental data and detailed protocols.

Introduction: The Influence of Fluorine's Positional Isomerism

1-Bromo-3-fluorobenzene and 1-bromo-4-fluorobenzene are valuable building blocks in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. The strategic placement of the fluorine atom in relation to the bromine atom—meta in the former and para in the latter—profoundly influences the electron distribution within the aromatic ring. This, in turn, dictates their reactivity in a variety of chemical reactions. The strong inductive electron-withdrawing effect of fluorine, coupled with its weaker resonance electron-donating effect, creates distinct electronic environments at the carbon-bromine bond, leading to observable differences in reaction kinetics and product yields.

Comparative Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. The reactivity of aryl halides in these transformations is highly dependent on the electronic properties of the substituents on the aromatic ring.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling, a versatile method for forming C-C bonds, typically involves three key steps: oxidative addition, transmetalation, and reductive elimination. The oxidative addition of the aryl halide to the palladium(0) catalyst is often the rate-determining step and is generally accelerated by electron-withdrawing groups on the aryl halide.

A study on the Suzuki-Miyaura coupling of various bromofluorobenzene isomers with 4-fluorophenylboronic acid provides direct comparative data.

| Aryl Bromide | Product | Conversion (%) |

| 1-Bromo-4-fluorobenzene | 4,4'-Difluorobiphenyl | 90 |

| 1-Bromo-3-fluorobenzene | 3,4'-Difluorobiphenyl | 85 |

| 1-Bromo-2-fluorobenzene | 2,4'-Difluorobiphenyl | 75 |

| Table 1: Comparison of conversion rates in the Suzuki-Miyaura coupling of bromofluorobenzene isomers with 4-fluorophenylboronic acid.[1] |

The experimental data indicates that 1-bromo-4-fluorobenzene exhibits a higher conversion rate compared to 1-bromo-3-fluorobenzene under the same reaction conditions.[1] This can be attributed to the electronic effects of the fluorine substituent. In the para position, the fluorine atom's strong inductive electron-withdrawing effect (-I) outweighs its resonance electron-donating effect (+R), leading to a greater net withdrawal of electron density from the aromatic ring. This makes the carbon atom of the C-Br bond more electrophilic and thus more susceptible to oxidative addition by the palladium catalyst.

In contrast, for 1-bromo-3-fluorobenzene, the fluorine atom is in the meta position relative to the bromine. From this position, the electron-withdrawing inductive effect is still significant, but the resonance effect does not directly influence the carbon atom bearing the bromine. The overall electron withdrawal is therefore slightly less pronounced compared to the para isomer, resulting in a slower rate of oxidative addition and a lower overall conversion.

Experimental Protocol: Suzuki-Miyaura Coupling of 1-Bromo-4-fluorobenzene with Phenylboronic Acid

This protocol provides a representative procedure for the Suzuki-Miyaura coupling reaction.

Materials:

-

1-Bromo-4-fluorobenzene

-

Phenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

Water

-

Nitrogen or Argon gas supply

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-bromo-4-fluorobenzene (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

-

Add palladium(II) acetate (0.02 mmol, 2 mol%) and triphenylphosphine (0.08 mmol, 8 mol%).

-

Evacuate the flask and backfill with an inert gas (nitrogen or argon). Repeat this cycle three times.

-

Add toluene (5 mL) and water (1 mL) to the flask via syringe.

-

Heat the reaction mixture to 90 °C and stir vigorously for 12 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Add water (10 mL) and extract with ethyl acetate (3 x 15 mL).

-

Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired 4-fluorobiphenyl.

Logical Relationship Diagram: Suzuki-Miyaura Catalytic Cycle

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. Similar to the Suzuki-Miyaura coupling, the catalytic cycle involves oxidative addition, followed by amine coordination, deprotonation, and reductive elimination. The rate of this reaction is also influenced by the electronic nature of the aryl halide.

Experimental Protocol: Buchwald-Hartwig Amination of 1-Bromo-3-fluorobenzene with Aniline

This protocol provides a general procedure for the Buchwald-Hartwig amination.

Materials:

-

1-Bromo-3-fluorobenzene

-